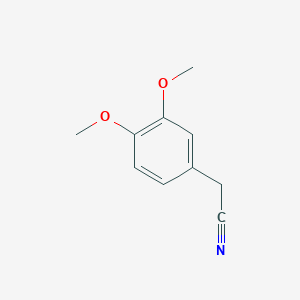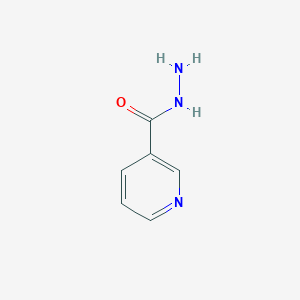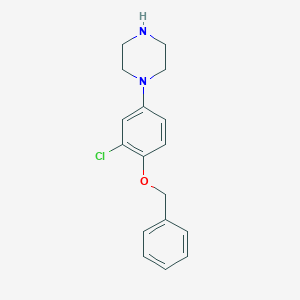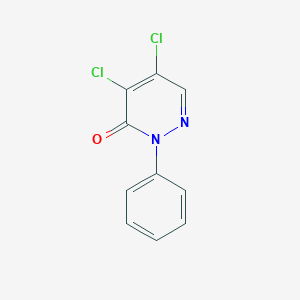
4-クロロ-2-メトキシアニリン
概要
説明
4-Chloro-2-methoxyaniline is an organic compound with the molecular formula C7H8ClNO. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a chlorine atom at the 4-position and a methoxy group at the 2-position. This compound is used in various chemical syntheses and industrial applications due to its unique chemical properties.
科学的研究の応用
4-Chloro-2-methoxyaniline is used in various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals.
Biology: It is used in the study of enzyme inhibition and as a model compound for studying the metabolism of anilines.
Medicine: It is used in the development of drugs and as a precursor for the synthesis of active pharmaceutical ingredients.
Industry: It is used in the production of agrochemicals, polymers, and other industrial chemicals.
Safety and Hazards
4-Chloro-2-methoxyaniline is classified as a hazardous substance . It is toxic if swallowed, in contact with skin, or if inhaled . It may cause an allergic skin reaction and is very toxic to aquatic life with long-lasting effects . Safety precautions include avoiding breathing dust, using only outdoors or in a well-ventilated area, and wearing protective gloves, protective clothing, eye protection, and face protection .
作用機序
Target of Action
4-Chloro-2-methoxyaniline, also known as p-chloro-o-anisidine, is a chemical compound used in the synthesis of various pharmaceuticals and industrial chemicals . .
Mode of Action
The mode of action of 4-Chloro-2-methoxyaniline is largely dependent on its chemical structure. As an aniline derivative, it can participate in various chemical reactions, such as nucleophilic substitution . The chlorine atom on the benzene ring can be replaced by other groups, making it a useful intermediate in the synthesis of more complex molecules .
Biochemical Pathways
Anilines in general are known to undergo metabolic activation in the liver, forming reactive intermediates that can bind to cellular macromolecules .
Pharmacokinetics
Like other aniline derivatives, it is likely to be absorbed through the skin, lungs, and gastrointestinal tract, distributed throughout the body, metabolized primarily in the liver, and excreted in urine .
Result of Action
Exposure to aniline derivatives can result in methemoglobinemia, a condition in which an abnormal amount of methemoglobin (a form of hemoglobin) is produced, reducing the blood’s ability to transport oxygen .
Action Environment
The action, efficacy, and stability of 4-Chloro-2-methoxyaniline can be influenced by various environmental factors. For instance, its reactivity can be affected by temperature, pH, and the presence of other chemical species . Furthermore, its stability can be influenced by light, heat, and moisture .
準備方法
Synthetic Routes and Reaction Conditions
4-Chloro-2-methoxyaniline can be synthesized through several methods. One common method involves the nucleophilic substitution of 4-chloronitrobenzene with methanol, followed by reduction of the nitro group to an amine. The reaction conditions typically involve the use of a base such as sodium hydroxide and a reducing agent like iron powder or hydrogen gas in the presence of a catalyst.
Industrial Production Methods
In industrial settings, the production of 4-Chloro-2-methoxyaniline often involves the chlorination of 2-methoxyaniline. This process can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction is typically conducted at elevated temperatures to ensure complete chlorination.
化学反応の分析
Types of Reactions
4-Chloro-2-methoxyaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as iron powder, hydrogen gas, or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often require a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Produces quinones.
Reduction: Produces 4-chloro-2-methoxyaniline.
Substitution: Produces various substituted anilines depending on the nucleophile used.
類似化合物との比較
4-Chloro-2-methoxyaniline can be compared with other similar compounds such as:
4-Chloroaniline: Lacks the methoxy group, making it less reactive in certain chemical reactions.
2-Methoxyaniline: Lacks the chlorine atom, affecting its reactivity and applications.
4-Bromo-2-methoxyaniline: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.
The uniqueness of 4-Chloro-2-methoxyaniline lies in its combination of both chlorine and methoxy substituents, which impart distinct chemical properties and reactivity, making it valuable in various chemical syntheses and industrial applications.
特性
IUPAC Name |
4-chloro-2-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c1-10-7-4-5(8)2-3-6(7)9/h2-4H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOXLPNAOCCIZGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5059088 | |
| Record name | Benzenamine, 4-chloro-2-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5059088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93-50-5 | |
| Record name | 4-Chloro-2-methoxybenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93-50-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 4-chloro-2-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093505 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 4-chloro-2-methoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenamine, 4-chloro-2-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5059088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-o-anisidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.048 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Chloro-2-methoxyaniline | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TV9MZ8W6NF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![[(2R,3S,4S,5R,6S)-3,4,5-Triacetyloxy-6-(2,4-dinitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B126099.png)
![(2,5-dioxopyrrolidin-1-yl) 3-[(2-iodoacetyl)amino]propanoate](/img/structure/B126101.png)






